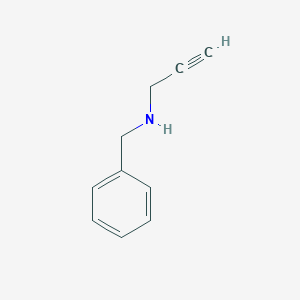

N-benzylprop-2-yn-1-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-benzylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,11H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYBFSGEBHSTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152552 | |

| Record name | N-Propargylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-51-9 | |

| Record name | N-2-Propyn-1-ylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propargylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1197-51-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Propargylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylprop-1-yn-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Propargylbenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8D34H25RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Significance of Propargylamines in Organic Synthesis

Propargylamines are a class of organic compounds characterized by the presence of an amino group and a carbon-carbon triple bond (alkyne) within their structure. This dual functionality imparts both nucleophilic and electrophilic properties, making them highly versatile building blocks in organic synthesis. researchgate.netacs.org They serve as crucial precursors for the synthesis of a wide array of more complex molecules, including many that are biologically active. researchgate.netnih.gov

The importance of propargylamines is underscored by their role in the construction of various heterocyclic compounds such as pyrroles, quinolines, oxazolidinones, and indolizines. researchgate.net Furthermore, the propargylamine (B41283) scaffold is present in several commercially available drugs, including Pargyline, Rasagiline (B1678815), and Selegiline, which are used in the management of neurodegenerative conditions like Parkinson's and Alzheimer's diseases. researchgate.netrevmaterialeplastice.ro The synthesis of propargylamines itself is a significant area of research, with methods like the A3 coupling (aldehyde-alkyne-amine) reaction being a prominent strategy. researchgate.netnih.gov

The Versatile Synthetic Scaffold: N Benzylprop 2 Yn 1 Amine

N-benzylprop-2-yn-1-amine, with its distinct combination of a benzyl (B1604629) group and a propargylamine (B41283) moiety, stands out as a particularly useful and adaptable synthetic intermediate. a2bchem.com The presence of the alkyne group facilitates its participation in a variety of chemical transformations, including cycloadditions, Sonogashira couplings, and click chemistry reactions. a2bchem.com The benzylamino group can also be selectively introduced into other molecules, providing a handle for further functionalization. a2bchem.com

One of the most notable applications of this compound is in the synthesis of 5-methylene-2-oxazolidinones through cycloaddition reactions with carbon dioxide (CO₂). rsc.org These oxazolidinones are valuable intermediates in both medicinal chemistry and polymer science. rsc.org The reaction can be efficiently catalyzed by various systems, including silver nanoclusters and copper-based catalysts, achieving high yields under relatively mild conditions. rsc.orgresearchgate.net

The reactivity and stability of this compound make it a valuable tool for modifying a range of molecules, including pharmaceuticals and agrochemicals. a2bchem.com Its ability to undergo diverse transformations under mild conditions makes it an attractive building block for chemists aiming to design and synthesize novel compounds with specific functions. a2bchem.com

Key Research Domains Involving N Benzylprop 2 Yn 1 Amine

Classical and Modern Synthetic Routes

The synthesis of this compound is primarily achieved through several key strategies, including N-alkylation, copper-catalyzed aminations, and multicomponent reactions. Each approach offers distinct advantages in terms of yield, selectivity, and substrate scope.

N-Alkylation Strategies (e.g., with Propargyl Halides)

The most conventional and widely employed method for synthesizing this compound is the direct N-alkylation of benzylamine (B48309) with a propargyl halide, typically propargyl bromide. cdnsciencepub.com This reaction follows a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of benzylamine attacks the electrophilic carbon of the propargyl halide. The process necessitates the use of a base to neutralize the hydrogen halide (e.g., HBr) formed as a byproduct.

Commonly used bases include inorganic carbonates like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), or organic amines such as triethylamine. nih.gov The choice of solvent plays a crucial role in reaction efficiency, with polar aprotic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and toluene (B28343) being frequently utilized. nih.gov Yields for this method are typically high, often ranging from 70% to over 90% depending on the specific conditions. nih.govacs.org For instance, reacting benzylamine with propargyl bromide in DCM at 0°C, followed by warming to room temperature, can yield the product in 88-90% after simple filtration. Another established procedure involves the use of Cs₂CO₃ in DMF at room temperature, providing the target compound in good yield. nih.govacs.orgresearchgate.net

Table 1: N-Alkylation Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzylamine | Propargyl bromide | - | Dichloromethane (DCM) | 0°C to RT, 8h | 88% | |

| Benzylamine | Propargyl bromide | - | Toluene | RT, 14h | 70-90% | |

| Benzylamine | Propargyl bromide | Cs₂CO₃ | N,N-dimethylformamide (DMF) | 25°C, 12h | 71% | nih.govacs.org |

Copper-Catalyzed Amination Approaches

Copper catalysis provides modern and efficient pathways to C-N bond formation, including the synthesis of propargylamines. acs.org While direct copper-catalyzed amination of a propargyl precursor with benzylamine is one route, much of the literature describes copper-catalyzed reactions using this compound as a substrate for more complex molecules. rsc.orgrsc.orgresearchgate.net For example, copper salts like cupric acetate (B1210297) are effective catalysts for the phosphono-carboxylative cyclization of this compound with phosphine (B1218219) oxides and CO₂. rsc.orgresearchgate.net

More directly related to its synthesis, copper-catalyzed processes can be involved in multicomponent reactions that produce propargylamine (B41283) derivatives. sci-hub.se An example is the copper-catalyzed oxidative deamination/alkynylation cascade, which can generate various secondary propargylamines. sci-hub.se These advanced methods often exhibit high functional group tolerance. rsc.org Furthermore, copper(I) complexes have been developed for the synthesis of triazoles from this compound, highlighting the utility of copper in activating the alkyne moiety for further transformations. nih.gov

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly valued for their efficiency, as they allow for the construction of complex molecules in a single step from three or more reactants, thereby saving time, resources, and reducing waste. fit.edu The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a prominent MCR for the synthesis of propargylamines. fit.edumdpi.com In a typical A³ coupling to form a derivative of this compound, an aldehyde, an amine, and a terminal alkyne react in the presence of a metal catalyst, often based on copper, gold, or silver. fit.eduresearchgate.netsemanticscholar.org The reaction proceeds through the in-situ formation of an imine from the aldehyde and amine, followed by the nucleophilic attack of a metal-alkynylide species. fit.edu

For instance, a magnetic CuFe₂O₄ nanoparticle catalyst has been shown to be effective in a four-component reaction involving an amine, formaldehyde, an arylboronic acid, and an alkynyl carboxylic acid to produce various propargylamines at room temperature. rhhz.net This demonstrates a versatile MCR approach to this class of compounds. rhhz.net Gold-catalyzed A³ couplings starting from benzyl (B1604629) alcohols (which are oxidized in situ to aldehydes) have also been reported as a straightforward, one-pot method to access these structures. mdpi.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of increasing focus, aiming to minimize environmental impact through improved atom economy, the use of safer solvents, and energy-efficient processes. nih.gov

Atom Economy and Reaction Mass Efficiency Assessments

Atom economy (AE) is a key metric in green chemistry, measuring the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The classical N-alkylation of benzylamine with propargyl bromide, while high-yielding, has a suboptimal atom economy due to the formation of a salt byproduct (e.g., HBr salt). However, subsequent reactions involving this compound can be highly atom-economical. For example, its cycloaddition with carbon dioxide to form oxazolidinones can achieve an atom economy of up to 99%, as all atoms from the reactants are incorporated into the product.

Reaction Mass Efficiency (RME) provides a more holistic view by considering the masses of all reactants relative to the mass of the desired product. Studies on the synthesis of oxazolidinones from this compound have calculated various green metrics, including RME, E-Factor (which measures waste produced), and Process Mass Intensity (PMI), which includes all materials used in the process. rsc.org For the synthesis of 3-benzyl-5-methyleneoxazolidin-2-one from this compound and CO₂, an RME of 68.1% has been reported, showcasing a relatively efficient use of reactant mass. rsc.org Such analyses are crucial for evaluating and improving the sustainability of synthetic routes.

Table 2: Green Chemistry Metrics for a Reaction of this compound

| Reaction | Metric | Value | Significance | Reference |

|---|---|---|---|---|

| This compound + CO₂ → 3-benzyl-5-methyleneoxazolidin-2-one | Atom Economy (AE) | 99.5% | Near-perfect incorporation of reactant atoms into the product. | rsc.org |

| This compound + CO₂ → 3-benzyl-5-methyleneoxazolidin-2-one | Reaction Mass Efficiency (RME) | 68.1% | Indicates good efficiency in converting reactant mass to product. | rsc.org |

| Ultrasound-assisted triazole synthesis from this compound | Principles of Green Chemistry | Fulfills at least 8 of 12 | Highlights the eco-friendly nature of the protocol. | nih.govresearchgate.net |

Solvent-Free and Water-Compatible Preparations

Moving away from volatile and often hazardous organic solvents is a primary goal of green chemistry. Research has demonstrated the feasibility of performing reactions with this compound under solvent-free conditions. For instance, the cyclization with CO₂ can be catalyzed by a polystyryl-supported tertiary amine resin at 100°C without any solvent, affording the product in approximately 90% yield. nih.gov

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Water-compatible synthetic methods involving this compound have been successfully developed. A notable example is the copper(I)-catalyzed click reaction to form 1,2,3-triazoles, which proceeds with high efficiency in water, often aided by ultrasonic irradiation to enhance reaction rates. nih.govacs.orgresearchgate.net This protocol is distinguished by its operational simplicity, reduced reaction times, and environmental friendliness, fulfilling many core principles of green chemistry. nih.govresearchgate.net

Asymmetric Synthesis and Enantioselective Methodologies

The generation of chiral propargylamines, including this compound and its derivatives, is of significant interest in synthetic chemistry due to their role as versatile building blocks for biologically active molecules. mdpi.com Asymmetric synthesis and enantioselective methodologies are crucial for controlling the stereochemistry at the newly formed stereocenter. Various catalytic systems have been developed to achieve high enantioselectivity in the synthesis of these compounds.

One prominent strategy involves the transition-metal-catalyzed asymmetric induction. For instance, rhodium-catalyzed hydroalkynylation has proven effective for the synthesis of chiral propargylamines. This method utilizes the enantioselective coupling of terminal alkynes with enamides, proceeding through a rhodium hydride intermediate. The enantiocontrol is attributed to steric interactions between the chiral ligand and a propargyl intermediate. smolecule.com This approach offers high enantiomeric excess and is adaptable for producing derivatives of (benzyloxy)(prop-2-yn-1-yl)amine (B2639685) by altering the aryl substituents on the enamide. smolecule.com

Another powerful technique is the dual catalytic system, which combines a transition metal with a chiral organocatalyst. A notable example is the chiral aldehyde-nickel dual catalytic system for the direct asymmetric α-propargylation of amino acid esters with propargylic alcohol derivatives. nih.gov This methodology allows for the synthesis of a wide range of α,α-disubstituted non-proteinogenic α-amino acid esters with high yields and excellent enantioselectivities. nih.gov The proposed mechanism suggests that the combination of the chiral aldehyde and the nickel catalyst effectively controls the stereochemical outcome of the reaction. nih.gov

Furthermore, the enantioselective addition of alkynes to imines or imine precursors is a widely used method. Chiral zinc complexes, such as those derived from BINOL-type ligands, have been successfully employed to catalyze the addition of cyclopropylacetylene (B33242) to α-amido sulfones, which generate aldimines in situ. mdpi.com This reaction produces N-carbamoyl-protected propargylic amines with a cyclopropyl (B3062369) group in good yields and enantioselectivities. mdpi.com The success of this method is particularly noteworthy for α-amido sulfones with ortho-substituted aryl groups. mdpi.com

The following tables summarize key research findings in the asymmetric synthesis of this compound derivatives.

Table 1: Enantioselective Rhodium-Catalyzed Hydroalkynylation of Enamides smolecule.com

| Substrate (R group) | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl | 92 | 94 |

| 4-Methoxyphenyl | 88 | 91 |

Table 2: Chiral Aldehyde-Nickel Dual Catalyzed Asymmetric α-Propargylation of Amino Acid Ester 1a nih.gov

| Propargylic Acetate Substituent | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Naphthyl | 4s | 93 | 98 |

| 1-Naphthyl | 4r | 58 | 96 |

| 9H-Fluoren-3-yl | 4t | 91 | 97 |

| 3-Thienyl | 4u | 95 | 96 |

Table 3: Enantioselective Cyclopropylalkynylation of α-Amido Sulfones mdpi.com

| α-Amido Sulfone (Substituent) | Yield (%) | Enantiomeric Excess (ee, %) |

| Isopropyl (1o) | 63 | 65 |

| n-Butyl (1m) | 59 | 43 |

| n-Pentyl (1n) | 50 | 42 |

Carboxylative Cyclization Reactions with Carbon Dioxide (CO2)

Mechanistic Investigations of CO2 Conversion

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) calculations have been instrumental in elucidating the reaction mechanisms of this compound in various catalytic transformations. For instance, in the cyclization reaction with carbon dioxide (CO2) to form 2-oxazolidinones, DFT studies have provided a detailed understanding of the reaction pathways.

One notable study focused on the use of a low-nuclear silver nanocluster (Ag₄ NC) as a catalyst. DFT calculations revealed that the reaction proceeds through a low-energy pathway with an activation barrier of approximately 12.1 kcal/mol. The calculations showed that the deprotonated amino group of this compound attacks the CO2 molecule, leading to the formation of a carbamate (B1207046) intermediate. This is followed by a cyclization step. The Ag₄ nanocluster was found to be crucial in stabilizing the transition states, thereby lowering the energy barriers for the reaction to proceed efficiently.

In another study employing a zinc-based metal-organic framework (MOF) as a catalyst for the same reaction, DFT calculations demonstrated that the Zn(II) ions effectively activate both the C≡C triple bond of the propargylamine and the CO2 molecule through coordination. This coordination results in the formation of a short Zn-O bond and a bent configuration of the CO2 molecule, facilitating the subsequent cyclization. These computational findings were further supported by NMR and FTIR spectroscopy, which confirmed the significant role of the Zn-clusters in activating the alkyne bond.

The table below summarizes key findings from DFT studies on the cyclization of this compound with CO2 using different catalytic systems.

| Catalyst System | Key DFT Findings | Activation Barrier (kcal/mol) | Reference |

| Ag₄ Nanocluster | Stabilizes deprotonated amino and anionic carboxylic groups. | 12.1 (for cyclization) | acs.org |

| Zn-based MOF | Zn(II) ions activate both the alkyne and CO2 through coordination. | Not specified |

Identification of Rate-Determining Steps and Intermediates

The identification of rate-determining steps and key intermediates is crucial for understanding and optimizing catalytic reactions. In the Ag₄ nanocluster-catalyzed cycloaddition of this compound and CO2, the carboxylation step has been identified as the rate-determining step. acs.org The reaction proceeds through a deprotonated propargylamide intermediate, which is formed by the reaction of this compound with a base. This intermediate then attacks the CO2 molecule. a2bchem.com

Further mechanistic investigations, including in-situ Fourier-transform infrared (FTIR) spectroscopy, have been employed to monitor the reaction progress and identify intermediates. For example, in a study using a copper-based N-heterocyclic carbene porous polymer (Cu@NHC-1) catalyst, in-situ FTIR allowed for the observation of the formation of key species during the reaction of this compound with a CO2/dry air mix. sigmaaldrich.com These experimental techniques, in conjunction with computational studies, provide a comprehensive picture of the reaction mechanism. rsc.org

Optimization of Reaction Conditions and Substrate Scope Expansion

The optimization of reaction conditions is a critical aspect of developing efficient catalytic transformations involving this compound. Various parameters such as the choice of catalyst, solvent, base, temperature, and reaction time are systematically varied to maximize the yield and selectivity of the desired product.

For the cyclization of this compound with CO2, several catalytic systems have been optimized. For instance, using a Cu(I)/covalent triazine framework (CTF) catalyst, the reaction conditions were optimized by screening different bases. researchgate.net The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in conjunction with the Ag₄ nanocluster catalyst at room temperature under a CO2 balloon also proved to be highly effective. acs.org

The substrate scope of these reactions has been expanded to include a variety of substituted propargylamines. For example, in the copper-catalyzed tandem reaction of propargylic amines, diphenylphosphine (B32561) oxide, and CO2, this compound was used as a model substrate to optimize the reaction, which was then successfully applied to a range of diversely substituted propargylic amines. Current time information in Bangalore, IN. Similarly, the Cu(I)/CTF catalytic system was shown to be compatible with N-benzylated propargylic amines bearing both electron-donating and electron-withdrawing groups on the benzene (B151609) ring. researchgate.net

The following table presents a summary of optimized reaction conditions for different catalytic transformations of this compound.

| Reaction Type | Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

| Cyclization with CO2 | Ag₄ NC (0.04 mol%) | DBU (0.05 mmol) | Not specified | 25 °C | High | acs.org |

| Cyclization with CO2 | Cu(I)/CTF (20 mg) | [HDBU⁺][TFE⁻] (0.1 mol%) | [HDBU⁺][TFE⁻] | Room Temp | 90 | researchgate.net |

| Tandem reaction with diphenylphosphine oxide and CO2 | Cupric acetate | DABCO | Not specified | 80 °C | Moderate to good | Current time information in Bangalore, IN. |

Click Chemistry Applications for Triazole Formation

This compound is a valuable precursor in click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of diverse chemical entities. researchgate.net Its terminal alkyne functionality makes it an ideal partner for azide-containing molecules in the formation of 1,2,3-triazoles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. fluorochem.co.uk This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. This compound readily participates in CuAAC reactions with various azides to produce a wide array of triazole derivatives. fluorochem.co.uk

The CuAAC reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as CuSO₄, in the presence of a reducing agent like sodium ascorbate. fluorochem.co.uk Alternatively, pre-formed Cu(I) complexes can be used. The reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. For instance, a new monophosphine Cu(I) complex has been synthesized and successfully used as a catalyst for the three-component click reaction between an alkyl halide, sodium azide, and a terminal alkyne like this compound to furnish 1,4-disubstituted 1,2,3-triazoles in high yields. fluorochem.co.uk

Applications in Bioconjugation and Material Science

The robust and bioorthogonal nature of the CuAAC reaction makes it an invaluable tool in bioconjugation and material science. fluorochem.co.uk this compound, through its participation in click chemistry, serves as a building block for the creation of complex molecular architectures with applications in these fields. fluorochem.co.uk

In bioconjugation, the ability to link molecules together with high specificity and efficiency in biological environments is paramount. The triazole linkage formed via the CuAAC reaction is stable and does not interfere with biological processes, making it ideal for labeling and tracking biomolecules.

In material science, this compound can be used to synthesize functional polymers and materials with tailored properties. The introduction of the triazole moiety can influence the material's physical and chemical characteristics, such as thermal stability, conductivity, and solubility. For example, the synthesis of 1,2,3-triazole hybrids with amine-ester functionalities, which can be derived from precursors like this compound, has been explored for various applications. The resulting 5-methylene-2-oxazolidinones from the cyclization of this compound with CO₂ are also valuable intermediates in polymer chemistry.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Beyond click chemistry, this compound is a versatile substrate in a range of other transition metal-catalyzed reactions, including coupling and cyclization processes. These reactions further expand the synthetic utility of this compound, enabling the construction of diverse heterocyclic and carbocyclic frameworks.

Palladium-catalyzed coupling reactions, such as the Sonogashira coupling, can be employed to create new carbon-carbon bonds at the terminal alkyne position of this compound. This allows for the introduction of various aryl or vinyl groups, leading to more complex molecular structures.

Furthermore, this compound can undergo intramolecular cyclization reactions catalyzed by transition metals like iron to form N-heterocycles. For example, iron-catalyzed C-H amination of propargylic C(sp³)-H bonds can lead to the formation of valuable imidazolidin-2-ones.

The cyclization of this compound with CO2, as previously discussed, is another important example of a transition metal-catalyzed transformation. This reaction has been successfully catalyzed by various metals, including copper and silver, to produce 2-oxazolidinones, which are important scaffolds in medicinal chemistry. acs.orgresearchgate.net

The following table provides examples of transition metal-catalyzed reactions involving this compound.

| Reaction Type | Catalyst | Product Type | Reference |

| Cyclization with CO2 | Cu(I)/CTF | 2-Oxazolidinone (B127357) | researchgate.net |

| Cyclization with CO2 | Ag₄ Nanocluster | 2-Oxazolidinone | acs.org |

| Tandem reaction with diphenylphosphine oxide and CO2 | Cupric acetate | Phosphorylated oxazolidinones | Current time information in Bangalore, IN. |

| Intramolecular C-H amination | Iron catalyst | Imidazolidin-2-ones |

Palladium-Catalyzed Functionalizations (e.g., Sonogashira Coupling)

Palladium catalysis offers a powerful tool for the functionalization of this compound. The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example. mdpi.com This reaction allows for the direct introduction of aryl groups onto the alkyne terminus, significantly expanding the molecular complexity.

In a typical Sonogashira coupling reaction, this compound is reacted with an aryl iodide in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI. beilstein-journals.org The reaction is generally carried out in a suitable solvent like anhydrous tetrahydrofuran (B95107) (THF) with a base, such as diisopropylamine (B44863), at room temperature. beilstein-journals.org This methodology has been successfully employed to synthesize a variety of aryl-substituted propargylamines. For instance, the reaction of this compound with 4-iodoacetophenone using a PdCl₂(PPh₃)₂/CuI catalytic system in THF with diisopropylamine afforded 1-(4-(3-(benzylamino)prop-1-yn-1-yl)phenyl)ethanone in 85% yield. beilstein-journals.org

The scope of the Sonogashira coupling involving this compound extends to various aryl iodides, leading to products with functionalities like ketones and nitriles with yields ranging from 71% to 76%. These reactions highlight the utility of palladium catalysis in creating C-C bonds and accessing a diverse array of functionalized alkynes.

Furthermore, palladium-catalyzed cascade reactions involving this compound have been developed for the synthesis of more complex heterocyclic structures. These multistep processes can involve cyclocarbopalladation followed by other coupling reactions like the Suzuki-Miyaura coupling, ultimately leading to the formation of isoquinolinone derivatives in high yields.

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling of this compound

| Aryl Halide | Catalyst System | Solvent/Base | Product | Yield (%) | Reference |

| 4-Iodoacetophenone | PdCl₂(PPh₃)₂/CuI | THF/Diisopropylamine | 1-(4-(3-(benzylamino)prop-1-yn-1-yl)phenyl)ethanone | 85 | beilstein-journals.org |

| 4-Iodobenzonitrile | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | 4-(3-(Benzylamino)prop-1-yn-1-yl)benzonitrile | 71-76 | |

| 1-Iodo-4-methylbenzene | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | N-Benzyl-N-(3-(p-tolyl)prop-2-yn-1-yl)amine | 71-76 |

Gold(I)-Catalyzed Tandem Rearrangement/Cyclization Processes

Gold(I) catalysts have emerged as powerful tools for activating the alkyne functionality in this compound, enabling a variety of tandem rearrangement and cyclization reactions. These processes often proceed through highly reactive intermediates, leading to the formation of complex polycyclic and heterocyclic scaffolds.

One notable example is the gold(I)-catalyzed tandem reaction involving a Meyer-Schuster rearrangement, a 1,2-migration, and a Paal-Knorr cyclization cascade. rsc.org While not directly using this compound as the starting material, related propargylamines undergo these transformations to yield polysubstituted pyrroles. rsc.orgsci-hub.se This type of cascade highlights the potential of gold catalysis to orchestrate complex molecular reorganizations in a single pot.

In the context of this compound derivatives, gold(I) catalysis can facilitate intramolecular cyclizations. For instance, ε-N-protected propargylic esters can undergo gold-catalyzed intramolecular rearrangement followed by nucleophilic attack of the nitrogen atom to furnish piperidinyl enol esters and piperidinyl ketones. beilstein-journals.org Although this specific example involves a protected amine, it demonstrates the principle of gold-catalyzed cyclization applicable to similar systems.

The general mechanism of gold(I)-catalyzed reactions on alkynes involves the coordination of the gold catalyst to the C-C triple bond, which renders it susceptible to nucleophilic attack. This activation can initiate a cascade of events, including rearrangements and cyclizations, to afford structurally diverse products. beilstein-journals.orgntu.edu.sg

Other Metal-Mediated Transformations

Beyond palladium and gold, other metals also catalyze important transformations of this compound. These reactions often focus on carboxylation and cyclization reactions, utilizing the reactivity of the alkyne and amine functionalities.

Silver nanoclusters (Ag₄ NCs) have been shown to be effective catalysts for the cyclization of this compound with carbon dioxide (CO₂) to produce 5-methylene-2-oxazolidinones. These heterocyclic compounds are valuable intermediates in medicinal and polymer chemistry. The reaction proceeds with high efficiency, achieving yields of up to 98% under optimized conditions.

Copper catalysts are also employed in transformations involving this compound. For example, in a three-component reaction, this compound can react with diphenylphosphine oxide under a CO₂ atmosphere in the presence of a copper salt. researchgate.net Furthermore, copper-catalyzed multicomponent reactions provide a convenient route to various heterocycles. researchgate.net

Zinc-based metal-organic frameworks (Zn-MOFs) have been investigated as heterogeneous catalysts for the carboxylative cyclization of this compound with CO₂. acs.org The unsaturated Zn²⁺ metal sites within the MOF structure are believed to facilitate the reaction. acs.org

Table 2: Examples of Other Metal-Mediated Transformations of this compound

| Metal Catalyst | Co-reactant | Product Type | Yield (%) | Reference |

| Ag₄ nanoclusters | CO₂ | 5-Methylene-2-oxazolidinone | up to 98 | |

| Copper salts | Diphenylphosphine oxide, CO₂ | Phosphorylated oxazolidinone derivative | Not specified | researchgate.net |

| Zn-MOF-3 | CO₂ | Oxazolidinone derivative | Not specified | acs.org |

Electrochemical and Radical-Mediated Transformations

Electrochemical methods offer a green and efficient alternative for the transformation of this compound, often avoiding the need for harsh chemical oxidants or reductants. nih.gov These reactions can be used to drive both oxidative and reductive processes.

Electrochemical oxidative aminocarbonylation of terminal alkynes, including derivatives of this compound, has been developed. researchgate.net This process allows for the synthesis of propiolamides under mild conditions, using an undivided cell and avoiding the use of high-pressure CO and O₂ mixtures. researchgate.net The transformation demonstrates broad substrate scope, accommodating various primary amines. researchgate.net

Radical-mediated transformations provide another avenue for the functionalization of this compound. While specific examples directly involving this compound are not extensively detailed in the provided context, the general principles of radical reactions on alkynes are well-established. For instance, radical additions to the alkyne moiety can lead to a variety of functionalized products. Copper-mediated radical cyanation and cobalt-mediated radical hydrogen atom transfer (HAT) are examples of radical reactions that have been applied in organic synthesis. nih.gov The involvement of radical intermediates has been confirmed in some copper-catalyzed transformations of related propargylamines. researchgate.net

Derivatization Strategies and Structure Activity Relationship Sar Studies of N Benzylprop 2 Yn 1 Amine Analogues

Functionalization of the Alkyne Moiety

The terminal alkyne is a versatile functional group that readily participates in a variety of transformations, allowing for the introduction of diverse substituents and the construction of complex heterocyclic systems.

The hydrogen atom of the terminal alkyne can be substituted with various aromatic and heteroaromatic moieties, primarily through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Sonogashira coupling, are effective for creating C-C bonds between the alkyne and aryl or heteroaryl halides. This strategy allows for the synthesis of derivatives with extended π-systems and tailored electronic properties. For instance, the coupling of N-benzylprop-2-yn-1-amine with substituted aryl halides can yield a library of N-(3-arylprop-2-yn-1-yl)benzylamine derivatives. These modifications can significantly influence the biological activity of the parent molecule, a common strategy in the development of therapeutic agents.

The alkyne group is an excellent substrate for cycloaddition reactions, leading to the formation of various heterocyclic structures.

Oxazolidinones: A significant application of this compound is its carboxylative cyclization with carbon dioxide (CO₂) to produce 3-benzyl-5-methyleneoxazolidin-2-one. mdpi.com This reaction is of great interest as it utilizes CO₂, a renewable C1 feedstock, to synthesize oxazolidinones, which are valuable scaffolds in pharmaceuticals. rsc.org The reaction is typically catalyzed by various systems, including silver nanoclusters, copper complexes, and supported ionic liquids, often in the presence of a base. mdpi.comacs.orgthieme-connect.comrsc.orgresearchgate.net The efficiency of these catalytic systems varies, with some achieving high yields under mild conditions. mdpi.comrsc.org For example, a nano-SiO₂-supported ionic liquid catalyst has been shown to afford a 97% yield of the corresponding oxazolidinone. mdpi.com

| Catalyst | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| IL-SbF₆@nano-SiO₂ | H₂O | 50 °C, 0.3 MPa, 3 h | 97% | mdpi.com |

| Cu₂O@ZIF-8 | DBU/MeCN | 50 °C, 4 h | ≤99% (GC Yield) | thieme-connect.com |

| Cu(I)/CTF | [HDBU⁺][TFE⁻] | Room Temp, 6 h, CO₂ balloon | 92% | rsc.org |

| Ag₄ Nanoclusters | MeOH | Room Temp | High Yield | researchgate.net |

| Zn-MOF-3 | - | - | High Yield | acs.org |

Pyrroles: The synthesis of substituted pyrroles can be achieved from this compound through a one-pot tandem enyne cross-metathesis–cyclization reaction. acs.org When reacted with ethyl vinyl ether in the presence of a metathesis catalyst, a diene intermediate is formed, which then undergoes cyclization to yield the pyrrole (B145914) ring. This method provides a facile route to synthetically challenging 1,2,3-substituted pyrroles, bearing substituents derived from the starting materials. acs.org

Modification of the Benzyl (B1604629) and Amine Moieties

The secondary amine and the adjacent benzyl group are key sites for derivatization, enabling the synthesis of analogues with altered steric and electronic properties, which is crucial for SAR studies.

The nitrogen atom of this compound is nucleophilic and can be readily modified through alkylation and acylation reactions. cymitquimica.com

Alkylation: N-alkylation, such as methylation to form N-benzyl-N-methylprop-2-yn-1-amine, results in a tertiary amine. researchgate.net This modification increases steric hindrance around the nitrogen and can alter the compound's basicity and biological receptor interactions.

| Starting Material | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | (Not specified, but involves condensation) | N-benzyl-N-methylprop-2-yn-1-amine | N-Alkylation | researchgate.net |

| 1-(4-chlorophenyl)-2-propyn-1-ylamine | Benzoyl chloride / Triethylamine | N-[1-(4-chlorophenyl)-2-propyn-1-yl]-benzamide | N-Acylation | acs.org |

| 1-Phenyl-2-propynylamine | p-Toluenesulfonic chloride / Pyridine (B92270) | 4-Methyl-N-(1-phenylprop-2-yn-1-yl)benzenesulfonamide | N-Sulfonylation (Acylation) | acs.org |

More complex analogues can be synthesized by incorporating the N-benzylamine structure into larger molecular scaffolds or by modifying the benzyl ring. Studies on related N-benzyl phenethylamine (B48288) derivatives have shown that substitutions on the benzyl ring significantly affect receptor binding affinity and functional activity. nih.gov For example, introducing halogenated or methoxylated benzyl groups to amine-substituted xanthones has been explored to develop compounds with antioxidant and anti-inflammatory properties. nih.gov These studies highlight that the electronic nature of substituents on the benzyl ring plays a crucial role in determining the biological profile of the molecule. nih.govnih.gov Furthermore, the entire this compound moiety can be used as a building block, for instance, in click-chemistry reactions with azides to form triazole-linked conjugates. mdpi.com

Rational Design and Synthesis of Bioactive Analogues

The derivatization strategies discussed above are frequently employed in the rational design of new bioactive compounds. By systematically modifying the this compound scaffold and evaluating the biological activities of the resulting analogues, researchers can establish clear structure-activity relationships.

For example, SAR studies on N-benzyl phenethylamines have led to the identification of potent 5-HT₂ₐ/₂C receptor agonists, with some derivatives exhibiting subnanomolar binding affinities. nih.gov In a different context, the N-benzylamine framework is present in potent inhibitors of the USP1/UAF1 deubiquitinase complex, which are being investigated as anticancer agents. nih.gov Similarly, the rational design of primary amino acid derivatives with N-benzylamide groups has yielded potent anticonvulsants. science.gov These examples demonstrate that the N-benzylamine motif is a "privileged" structure in medicinal chemistry, and its propargyl derivatives serve as versatile precursors for generating libraries of compounds for screening and optimization against various therapeutic targets. nih.govnih.govscience.gov The synthesis of xanthone (B1684191) derivatives with halogenated benzylamine (B48309) substituents, leading to compounds with significant anti-inflammatory and antioxidant activities, further underscores the value of these derivatization strategies in developing lead compounds for drug discovery. nih.gov

Medicinal Chemistry Optimization Efforts

The optimization of this compound analogues is a classic example of the iterative process of drug discovery, which involves cycles of design, synthesis, and biological testing to enhance a compound's efficacy and drug-like properties. njbio.com Key strategies have focused on modifying the benzyl ring, the propargylamine (B41283) nitrogen, and the core scaffold itself to improve potency and selectivity for various biological targets.

One major area of optimization has been for inhibitors of monoamine oxidase (MAO), particularly MAO-B, a key enzyme in the metabolism of neurotransmitters and a target for neurodegenerative diseases. SAR studies on related pyridazinobenzylpiperidine derivatives revealed that substitutions on the phenyl ring significantly impact MAO-B inhibition. mdpi.com For instance, a chloro-substitution at the 3-position of the phenyl ring resulted in a 4.82 to 53.94-fold higher MAO-B inhibitory activity compared to other derivatives. mdpi.com

Further SAR exploration on different scaffolds has provided general principles applicable to N-benzylamine derivatives. In studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 2-position of the phenyl ring was greatly favored over the 3- or 4-positions. acs.org Replacing a trifluoromethyl group with an isopropyl group at the 2-position led to a six-fold improvement in inhibitory potency against the deubiquitinating enzyme USP1/UAF1. acs.org Conversely, incorporating other electron-withdrawing groups or modifying the phenyl ring to a cyclopentyl or nitrogen-containing heterocycle resulted in inactive compounds, highlighting the sensitivity of the target's binding pocket to both steric and electronic changes. acs.org

In a separate study on azaindole derivatives, substitution on the benzyl group also played a critical role in potency. researchgate.net A 3-fluoro substitution on the benzyl ring improved potency, and a 3,5-difluoro substitution maintained this enhanced activity. researchgate.net This indicates that specific electronic modifications on the benzyl moiety are well-tolerated and can enhance binding affinity.

Another successful optimization strategy involves the creation of multi-target ligands. A novel series of phthalimide-alkylamine derivatives was designed to inhibit cholinesterases (ChE) and MAO-B for potential Alzheimer's disease treatment. nih.gov The lead compound from this series, which incorporates a benzyl(prop-2-yn-1-yl)amino substructure, exhibited balanced inhibitory activity against human acetylcholinesterase (huAChE), butyrylcholinesterase (huBuChE), and MAO-B. nih.gov

Table 1: Medicinal Chemistry Optimization of N-benzylamine Analogues

| Scaffold/Series | Modification Strategy | Target(s) | Key Finding | Reference(s) |

|---|---|---|---|---|

| Pyridazinobenzylpiperidines | Substitution on the phenyl ring | MAO-A/B | 3-Chloro substitution significantly increased MAO-B inhibition. | mdpi.com |

| N-benzyl-2-phenylpyrimidin-4-amines | Substitution on the 2-phenyl ring | USP1/UAF1 | Replacement of 2-CF3 with 2-isopropyl improved IC50 from >1 µM to 180 nM. | acs.org |

| Azaindoles | Substitution on the benzyl ring | ALK | 3-Fluoro and 3,5-difluoro substitutions improved or maintained high potency. | researchgate.net |

| Phthalimide-alkylamines | Hybridization of phthalimide (B116566) and benzyl(prop-2-yn-1-yl)amine | ChE, MAO-B | Resulted in a balanced inhibitor (TM-9) with IC50 values of 1.2 µM (huAChE), 3.8 µM (huBuChE), and 2.6 µM (huMAO-B). | nih.gov |

Ligand Design for Biological Receptors

The this compound framework has been instrumental in the rational design of ligands for specific biological receptors, leveraging its key structural features to achieve high affinity and selectivity. The propargylamine group is a well-known pharmacophore for irreversible inhibition of MAO-B, while the benzyl group provides a site for modifications that can fine-tune interactions with the receptor's binding pocket.

Sigma (σ) Receptors:

Sigma receptors, particularly the σ1 subtype, are intracellular chaperones involved in various cellular functions and are considered important targets for neurological disorders. mdpi.commdpi.com Researchers have designed sophisticated ligands that incorporate the propargylamine moiety to target these receptors. In one study, a series of polyfunctionalized pyridines were synthesized where a N-(prop-2-yn-1-yl)amino group was attached at the C6 position of the pyridine core. researchgate.net This moiety was included for its potential neuroprotective and MAO inhibitory properties. The other side of the pyridine was linked to a 1-benzylpiperidine (B1218667) motif, known to confer cholinesterase inhibition. researchgate.net

The resulting compounds were potent ligands for σ1 receptors. The introduction of a methyl group on the propargylamine nitrogen significantly increased the binding affinity for the σ1 receptor in one case (from Ki = 7.57 nM to 1.45 nM). researchgate.net The most potent compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5), displayed a very high affinity for the human σ1 receptor with a Ki value of 1.45 nM and a 290-fold selectivity over the σ2 subtype. researchgate.net This work demonstrates how the this compound motif can be integrated into a larger molecular architecture to create highly potent and selective multi-target ligands.

Calcitonin Gene-Related Peptide (CGRP) Receptors:

The versatility of this compound as a synthetic building block is further highlighted by its use in the development of antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in the treatment of migraine. epo.orgresearchgate.net In a patent describing novel CGRP receptor antagonists, this compound was used as a starting material. epo.org It was reacted with pivaloyl chloride to create an intermediate, demonstrating its utility in constructing more complex molecules designed to interact with the intricate binding sites of G-protein coupled receptors like the CGRP receptor. epo.orggoogle.com This application shows that beyond its direct use in MAO and sigma receptor ligands, the compound is a valuable scaffold for creating ligands for entirely different receptor families.

Table 2: Ligand Design Based on this compound Motifs

| Target Receptor | Design Strategy | Key Ligand/Derivative | Affinity/Activity | Reference(s) |

|---|---|---|---|---|

| Sigma-1 (σ1) Receptor | Incorporation of a N-(prop-2-yn-1-yl)amino moiety into a polyfunctionalized pyridine scaffold. | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | High affinity (Ki = 1.45 nM) and selectivity (290-fold over σ2). | researchgate.net |

| CGRP Receptor | Use of this compound as a synthetic intermediate for non-amidic linker derivatives. | N-benzyl-N-(prop-2-yn-1-yl)pivalamide | Serves as a key intermediate for CGRP receptor antagonists. | epo.org |

| MAO-B / Cholinesterases | Hybridization of a phthalimide core with a benzyl(prop-2-yn-1-yl)amino moiety via an alkyl linker. | 2-(3-(benzyl(prop-2-yn-1-yl)amino)propyl)isoindoline-1,3-dione (TM-9) | Balanced inhibition: IC50 = 2.6 µM (MAO-B), 1.2 µM (AChE). | nih.gov |

Biological and Biomedical Research Applications of N Benzylprop 2 Yn 1 Amine Derivatives

Neuropharmacological Investigations and Therapeutic Potential

The propargylamine (B41283) group is a key pharmacophore in several well-established neuroactive drugs. Its presence in derivatives of N-benzylprop-2-yn-1-amine has prompted extensive research into their potential for treating neurodegenerative disorders.

Monoamine Oxidase B (MAO-B) Inhibition Studies

The propargylamine structure is integral to a class of compounds known as monoamine oxidase (MAO) inhibitors. These enzymes, particularly MAO-B, are responsible for the degradation of key neurotransmitters, most notably dopamine (B1211576). nih.gov The inhibition of MAO-B leads to an increase in synaptic dopamine levels, a primary strategy in the management of Parkinson's disease. google.com

Derivatives containing the propargylamine functional group, such as Selegiline and Rasagiline (B1678815), are established irreversible inhibitors of MAO-B. nih.gov Research has shown that the propargylamine moiety forms a covalent adduct with the flavin cofactor of the enzyme, leading to its inactivation. nih.gov Studies on various propargylamine derivatives demonstrate their potential to selectively inhibit MAO-B, which is crucial for avoiding the side effects associated with non-selective MAO inhibition. nih.gov The investigation of novel this compound derivatives continues in this area, aiming to develop next-generation MAO-B inhibitors with improved efficacy and neuroprotective profiles. google.comnih.gov

Research on Neuroprotective Effects and Dopaminergic Enhancement

Beyond simply increasing dopamine levels through MAO-B inhibition, propargylamine derivatives are investigated for their direct neuroprotective properties. nih.govgoogle.com The loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease, and protecting these neurons from degeneration is a major therapeutic goal. nih.gov

The mechanism of neuroprotection is multifaceted. By inhibiting MAO-B, these compounds prevent the formation of reactive oxygen species and other toxic byproducts that result from dopamine metabolism, thereby reducing oxidative stress on neurons. nih.gov Some studies suggest that the neuroprotective action of propargylamine compounds like rasagiline is independent of their MAO-B inhibitory activity, potentially involving the modulation of cell survival proteins and anti-apoptotic pathways. nih.gov Research into new quinoxaline (B1680401) derivatives has also identified compounds that protect dopaminergic neurons, highlighting the ongoing search for effective neuroprotective agents. nih.gov Derivatives of this compound are considered promising candidates in this field due to their structural similarity to known neuroprotective agents. google.com

Blood-Brain Barrier Permeability in Drug Delivery

A critical factor for any centrally acting therapeutic agent is its ability to cross the blood-brain barrier (BBB). frontiersin.org The BBB is a highly selective membrane that protects the brain from potentially harmful substances. frontiersin.org For drugs targeting neurodegenerative diseases, efficient penetration into the brain is essential for therapeutic efficacy.

The physicochemical properties of this compound and its derivatives make them promising candidates for CNS drug delivery. lookchem.com The parallel artificial membrane permeability assay (PAMPA) is a common in vitro method used to predict the BBB permeability of small molecules. researchgate.net Studies on various propargylamine derivatives have indicated they can be designed to have good BBB permeability. nih.gov The lipophilicity and molecular size of these compounds can be modified through chemical synthesis to optimize their ability to diffuse across the endothelial cells of the brain capillaries. frontiersin.org The development of quantitative structure-activity relationship (QSAR) models further aids in predicting and designing compounds with favorable BBB penetration profiles. frontiersin.org

Anticancer Activity Profiling

In addition to their neuropharmacological potential, derivatives of this compound have been identified as potent anticancer agents. Specifically, a class of N-benzyl-2-phenylpyrimidin-4-amine derivatives has shown significant activity through a novel mechanism of action.

Deubiquitinase Inhibition (e.g., USP1/UAF1)

The ubiquitin-proteasome system is a critical regulator of protein degradation and cellular signaling, and its dysregulation is implicated in cancer. nih.govnih.gov Deubiquitinating enzymes (DUBs) are key components of this system, and their inhibition has emerged as a promising strategy for cancer therapy. nih.gov One such DUB, ubiquitin-specific protease 1 (USP1), which forms a heterodimeric complex with UAF1 (USP1-associated factor 1), is a known regulator of DNA damage response pathways and is considered an attractive anticancer target. nih.govresearchgate.net

Through high-throughput screening and subsequent medicinal chemistry optimization, researchers identified a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent and selective inhibitors of the USP1/UAF1 complex. nih.gov One of the most notable compounds from this series is ML323, which exhibits nanomolar inhibitory potency against USP1/UAF1. nih.gov Cryo-electron microscopy studies have revealed that ML323 binds to a cryptic site in USP1, displacing part of the protein's hydrophobic core and inducing conformational changes that allosterically inhibit the enzyme's active site. biorxiv.org This selective inhibition of USP1/UAF1 leads to an increase in the monoubiquitinated forms of its substrates, PCNA and FANCD2, which disrupts DNA repair and can lead to synergistic effects with DNA-damaging agents like cisplatin. nih.govresearchgate.net

Cell Line Studies and Correlation with Inhibitory Potency

The anticancer potential of N-benzyl-2-phenylpyrimidin-4-amine derivatives has been validated in various cancer cell line studies. A strong correlation has been demonstrated between the compounds' half-maximal inhibitory concentration (IC₅₀) values for USP1/UAF1 inhibition and their cytotoxic activity in cancer cells, particularly non-small cell lung cancer (NSCLC) lines. nih.govnih.gov

Treatment of cancer cells with these inhibitors leads to an increase in monoubiquitinated PCNA (Ub-PCNA) levels and a corresponding decrease in cell survival. nih.gov For example, the lead compound ML323 demonstrated potent antiproliferative activity in several cancer cell lines. The data below illustrates the inhibitory potency of selected derivatives against the USP1/UAF1 enzyme and their corresponding effect on cell viability in a non-small cell lung cancer line (A549).

| Compound | USP1/UAF1 IC₅₀ (µM) nih.gov | A549 Cell Viability IC₅₀ (µM) nih.gov |

|---|---|---|

| ML323 (Compound 70) | 0.021 | 0.98 |

| Derivative A | 0.083 | 1.6 |

| Derivative B | >20 | >25 |

These findings establish the druggability of the USP1/UAF1 complex and highlight the potential of this compound derivatives as a platform for developing novel anticancer therapies. nih.gov

Antiviral Research and Target Validation

Derivatives of this compound have emerged as a subject of interest in the quest for new antiviral agents, particularly against the influenza virus. The core structure, featuring a reactive alkyne group and a benzyl (B1604629) moiety, provides a versatile scaffold for synthesizing compounds with potential therapeutic activity. Research has focused on understanding how these molecules interact with viral components and leveraging this knowledge for drug design.

The M2 proton channel of the influenza A virus is a crucial protein for viral replication and a well-established target for antiviral drugs like amantadine. nih.gov However, the emergence of drug-resistant strains, such as those with the V27A mutation in the M2 protein, has diminished the effectiveness of these traditional therapies and spurred the search for new inhibitors. nih.gov

Recent research has explored derivatives that can overcome this resistance. One study focused on synthesizing novel heterocyclic compounds, including nih.govtcichemicals.comtriazolo[3,4-b] nih.govtcichemicals.comfluorochem.co.ukthiadiazine and nih.govtcichemicals.comtriazolo[3,4-b] nih.govtcichemicals.comfluorochem.co.ukthiadiazepine derivatives. mdpi.com The synthesis of these complex molecules utilized precursors such as 4-((3-phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiol, which is structurally related to this compound. mdpi.com Several of the synthesized compounds were evaluated in vitro for their activity against the influenza A/Puerto Rico/8/34 (H1N1) virus. mdpi.com A significant portion of these compounds demonstrated notable antiviral potential, with one derivative showing a high selectivity index (SI) of over 300. mdpi.com Molecular docking studies performed on these active compounds indicated that their preferred target is the M2 proton channel of the influenza A virus. mdpi.com This suggests that the this compound scaffold can be effectively modified to create potent inhibitors that interact with this key viral protein.

| Compound Type | Key Precursor Structure | Activity Metric | Result |

|---|---|---|---|

| nih.govtcichemicals.comtriazolo[3,4-b] nih.govtcichemicals.comfluorochem.co.ukthiadiazine/thiadiazepine derivatives | 4-((3-phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiol | Selectivity Index (SI) | Up to >300 |

| General Triazole Derivatives (20 studied) | Varies | Selectivity Index (SI) | 10 compounds showed SI ≥ 10 |

Structure-based drug design (SBDD) is a powerful methodology used to develop new therapeutic agents by leveraging the three-dimensional structure of biological targets. nih.govmdpi.com This rational approach is instrumental in creating potent and selective inhibitors for viral proteins, such as the SARS-CoV-2 main protease and the influenza virus M2 channel. nih.govmdpi.com The process involves using computational models, like molecular docking, to predict how a potential drug molecule (ligand) will bind to the target protein. mdpi.commdpi.com

In the context of influenza, SBDD has been applied to identify novel inhibitors for various viral targets, including the nucleoprotein (NP) and the M2 proton channel. nih.govscirp.org For derivatives related to this compound, docking studies have been crucial in validating the M2 channel as the likely target. mdpi.com By analyzing the predicted binding modes, researchers can understand the key interactions between the inhibitor and the protein, guiding the synthesis of more effective compounds. The modeling suggests that the aliphatic moiety of these ligands could play a role in negatively regulating the target's activity level. mdpi.com This SBDD approach allows for the targeted optimization of the this compound scaffold to enhance its binding affinity and antiviral efficacy against both drug-sensitive and resistant influenza strains.

Advanced Analytical and Spectroscopic Characterization in N Benzylprop 2 Yn 1 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-benzylprop-2-yn-1-amine, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the synthesis and purity of this compound. The spectra are characterized by distinct signals corresponding to the benzyl (B1604629), propargyl, and amine functional groups.

In ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃), the five aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.24-7.35 ppm. rsc.orgacs.org The methylene (B1212753) protons of the benzyl group (C₆H₅CH ₂) resonate as a singlet around δ 3.88 ppm. rsc.org The methylene protons adjacent to the triple bond (C≡CCH ₂) show a doublet at approximately δ 3.43 ppm, and the terminal alkyne proton (C≡CH ) presents as a triplet around δ 2.26 ppm. rsc.org

¹³C NMR analysis provides further structural confirmation. The aromatic carbons of the benzyl ring show signals between δ 127.13 and 139.32 ppm. rsc.org The two carbons of the alkyne group are observed at approximately δ 82.01 (quaternary carbon) and δ 71.54 (terminal CH). rsc.org The methylene carbons attached to the nitrogen atom appear at δ 52.22 (benzyl CH₂) and δ 37.28 (propargyl CH₂). rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source(s) |

|---|---|---|---|

| Aromatic C-H | 7.24-7.35 (m) | 127.13, 128.37, 128.41 | rsc.orgacs.orgrsc.org |

| Aromatic C (quaternary) | - | 139.32 | rsc.orgrsc.org |

| Benzyl N-CH ₂ | 3.87-3.91 (s) | 52.22-52.3 | rsc.orgacs.orgrsc.org |

| Propargyl N-CH ₂ | 3.41-3.45 (d) | 37.28-37.4 | rsc.orgacs.orgrsc.org |

| Alkyne -C≡ | - | 82.01-82.1 | rsc.orgacs.orgrsc.org |

| Alkyne ≡C-H | 2.25-2.30 (t) | 71.54-71.6 | rsc.orgacs.orgrsc.org |

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is indicated as s (singlet), d (doublet), t (triplet), m (multiplet).

In-Situ ¹H NMR for Reaction Monitoring

In-situ ¹H NMR spectroscopy is a powerful tool for observing chemical reactions in real-time, providing kinetic and mechanistic insights. This technique has been effectively employed to monitor the progress of reactions involving this compound. For instance, the cyclization reaction of this compound with carbon dioxide, catalyzed by heterogeneous catalysts like Cu₂O@ZIF-8, has been monitored by taking ¹H NMR spectra at various time intervals. acs.org This allows researchers to track the disappearance of the reactant signals and the appearance of the product signals, thereby determining reaction conversion and identifying the formation of any intermediates or byproducts. acs.org Similarly, ¹³C NMR has been used to monitor the cyclization reaction catalyzed by Cu₂O@MIL-101(Cr)-DABCO, confirming the conversion through changes in the carbon spectrum. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition, as well as the identification of reaction intermediates.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. researchgate.netresearchgate.net For this compound (C₁₀H₁₁N), the theoretical exact mass of its protonated molecule, [M+H]⁺, is 146.0964. HRMS analysis using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer can confirm this mass with high precision, typically within a few parts per million (ppm). For example, ESI-MS analysis has reported a found m/z of 146.07 for the [M+H]⁺ ion, closely matching the calculated value of 146.20 for C₁₀H₁₁N. rsc.org This level of accuracy is essential for unambiguously identifying the compound in complex mixtures and confirming the products of its reactions. nih.gov

Table 2: HRMS Data for this compound

| Ion | Formula | Calculated m/z | Found m/z | Technique | Source |

|---|---|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₂N⁺ | 146.0964 | 146.07 | ESI-MS | rsc.org |

| [M]⁺ | C₁₀H₁₁N | 145.0891 | - | - | - |

Note: m/z refers to the mass-to-charge ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for studying reaction mechanisms because it can gently transfer ions from solution into the gas phase for detection. acs.orgnih.gov This allows for the "fishing" and characterization of transient or charged intermediates directly from a reaction mixture. acs.org In the context of this compound research, ESI-MS is used not only to confirm the final product's mass but also to gain mechanistic insights. rsc.org By analyzing the reaction solution at different stages, researchers can detect key intermediates, such as metal-complexed species or protonated adducts, that are part of the catalytic cycle. acs.org The direct integration of flow chemistry with ESI-MS is an emerging method for real-time monitoring that can facilitate the detection of short-lived intermediates in reactions involving compounds like this compound. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS) for Enantiomeric Excess Determination

While this compound itself is achiral, many of its derivatives and reaction products can be chiral. Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase, providing an orthogonal dimension of separation to mass spectrometry. biorxiv.org This capability is highly valuable for chiral analysis.

Direct separation of enantiomers by IM-MS is not possible as they have identical collision cross-sections. However, enantiomeric excess can be determined by two primary IM-MS strategies. The first involves derivatizing the chiral analyte with a chiral reagent to form diastereomers, which, having different shapes, can be separated by ion mobility. rsc.orgacs.org The second approach involves introducing a volatile chiral selector into the drift gas of the ion mobility cell. researchgate.net The transient, diastereomeric complexes formed between the enantiomers and the chiral selector have different mobilities, allowing for their separation and quantification. Although a specific application of IM-MS for determining the enantiomeric excess of a chiral derivative of this compound has not been explicitly reported, the established success of this technique for other chiral amines and amino acids demonstrates its significant potential for such analyses in related research. rsc.orgacs.org

Vibrational Spectroscopy (e.g., FTIR) for Reaction Monitoring and Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for the real-time monitoring of reactions involving this compound and for the analysis of functional groups in both reactants and products. researchgate.netsci-hub.se In-situ FTIR has been effectively used to track the conversion of this compound in the presence of carbon dioxide. researchgate.net For instance, during the synthesis of 2-oxazolidinones from this compound and CO2, FTIR can monitor the disappearance of the characteristic alkyne C≡C stretching vibration, typically observed around 2105 cm⁻¹, and the ≡C-H stretching at approximately 3290 cm⁻¹. sci-hub.se The broadening and reduction in intensity of these peaks indicate the activation and consumption of the alkyne functionality as the reaction proceeds. sci-hub.se

Concurrently, the appearance of new, strong absorption bands corresponding to the product's functional groups, such as the carbonyl (C=O) stretch of the oxazolidinone ring, provides direct evidence of product formation. This technique allows researchers to follow the kinetics of the reaction and optimize conditions by observing the rate of change in these spectral features under different catalytic systems or reaction parameters. researchgate.netsci-hub.se

Furthermore, FTIR is crucial for characterizing the final products and intermediates. For example, in the synthesis of triazole derivatives, the IR spectra clearly show the disappearance of the alkyne peak and the appearance of new bands characteristic of the triazole ring structure. mdpi.com Similarly, when this compound is used in the synthesis of more complex molecules, FTIR is employed to confirm the presence of key functional groups and to ensure the desired transformation has occurred. rsc.orgrsc.org

A representative table of characteristic FTIR frequencies for this compound and a potential product is provided below.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Compound |

| ≡C-H | Stretching | ~3290 | This compound |

| C≡C | Stretching | ~2105 | This compound |

| C=O (Oxazolidinone) | Stretching | ~1750 | 2-Oxazolidinone (B127357) product |

| N-H | Bending | ~1600 | This compound |

| C-N | Stretching | ~1100 | This compound |

This table provides illustrative data; actual peak positions may vary based on the specific molecular environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While this compound itself is often an oil at room temperature, its derivatives and the metal complexes it forms are frequently crystalline, making them amenable to single-crystal X-ray diffraction analysis. nih.govacs.org This technique has been instrumental in confirming the structures of complex molecules synthesized using this compound as a starting material or ligand. rsc.orgnih.govacs.org

For example, in the study of copper(I) complexes used as catalysts for click reactions, X-ray crystallography has been used to determine the exact coordination geometry around the copper center, including bond lengths and angles of the ligands derived from or incorporating the this compound framework. nih.govacs.org This detailed structural information is vital for understanding the catalyst's activity and stability. nih.govacs.org

In the synthesis of heterocyclic compounds like triazolo[3,4-b] researchgate.netrsc.orgnih.govthiadiazines and their derivatives, X-ray diffraction has been used to unambiguously establish the stereochemistry and connectivity of the newly formed ring systems. mdpi.com The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, provide unequivocal proof of the molecular structure.

| Parameter | Example Value (for a derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.2 |

This table presents hypothetical data for a crystalline derivative of this compound for illustrative purposes.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for both the purification of this compound and its reaction products, as well as for the quantitative analysis of reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound research, HPLC is employed to monitor the progress of reactions by separating the starting material from the products and any byproducts. By using a suitable stationary phase (e.g., C18) and a mobile phase, different compounds in the reaction mixture will have different retention times, allowing for their individual detection and quantification. This is particularly useful for optimizing reaction conditions and for determining the purity of the final product. While specific HPLC methods for this compound are not extensively detailed in the provided results, the general applicability of HPLC to the analysis of organic reactions makes it a standard tool in this area of research.

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. It is frequently employed in studies involving this compound to determine the yield and selectivity of reactions. nih.govresearchgate.net For instance, in the catalytic cyclization of this compound with CO2, GC analysis of the reaction mixture allows for the quantification of the desired 2-oxazolidinone product as well as any unreacted starting material or byproducts. nih.govresearchgate.net This data is crucial for evaluating the performance of different catalysts and for optimizing reaction parameters such as temperature, pressure, and reaction time. nih.govresearchgate.net The use of an internal standard in the GC analysis can improve the accuracy of the quantitative results.

A typical GC analysis report for a reaction involving this compound might include the following data:

| Compound | Retention Time (min) | Peak Area | Concentration (mM) |

| This compound | 5.8 | 15000 | 0.5 |

| 2-Oxazolidinone product | 8.2 | 120000 | 4.5 |

| Internal Standard | 4.1 | 50000 | 2.0 |

This table is a hypothetical representation of GC data.

High-Throughput Screening and Automation in Chemical Discovery

The discovery of novel catalysts and the optimization of reaction conditions can be a time-consuming process. High-throughput screening (HTS) and automation offer a powerful approach to accelerate this research by enabling the rapid and parallel execution of a large number of experiments.

In the field of catalysis, HTS plays a critical role in the discovery of new and efficient catalysts for reactions involving this compound. By using multi-well plates, robotic liquid handling systems, and automated analysis techniques, researchers can quickly screen large libraries of potential catalysts (e.g., different metal precursors and ligands) under a variety of reaction conditions. This approach has been instrumental in identifying highly active catalysts for the synthesis of valuable compounds from this compound. For example, the discovery of highly efficient silver nanocluster catalysts for the cyclization of this compound with CO2 was likely facilitated by high-throughput screening methods that allowed for the rapid evaluation of different catalyst formulations. nih.govresearchgate.net The data generated from HTS experiments can be used to build structure-activity relationships, which can guide the rational design of even better catalysts.

Application in Drug Candidate Identification

This compound serves as a pivotal structural motif and a versatile building block in the identification of new drug candidates. a2bchem.com Its unique combination of a benzyl group and a reactive propargyl group allows for extensive chemical modifications, making it an attractive scaffold for medicinal chemists. a2bchem.comlookchem.com The presence of the terminal alkyne is particularly significant, as it enables participation in a variety of powerful and efficient chemical reactions, such as cycloadditions and coupling reactions, to generate diverse molecular libraries for biological screening. a2bchem.com